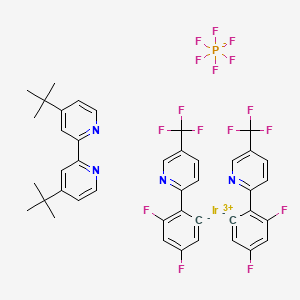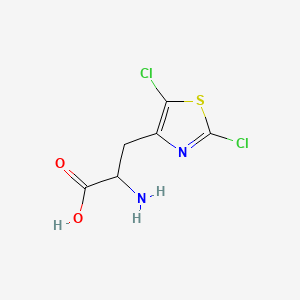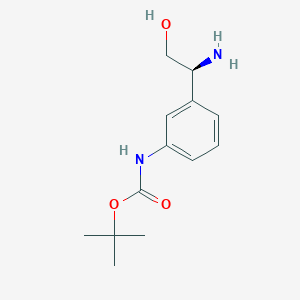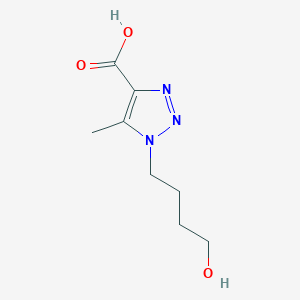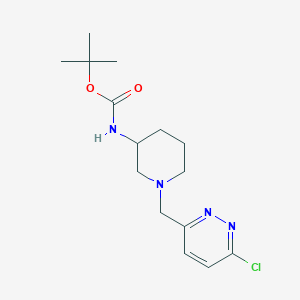
Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-3-yl)carbamate is a chemical compound with a complex structure that includes a piperidine ring, a pyridazine ring, and a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-3-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles
Scientific Research Applications
Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-3-yl)carbamate can be compared with other similar compounds, such as:
- Tert-butyl N-(6-chloropyridazin-3-yl)carbamate
- Tert-butyl 1-((6-chloropyridazin-3-yl)methyl)piperidin-4-ylcarbamate These compounds share structural similarities but differ in their specific chemical properties and potential applications .
Properties
Molecular Formula |
C15H23ClN4O2 |
|---|---|
Molecular Weight |
326.82 g/mol |
IUPAC Name |
tert-butyl N-[1-[(6-chloropyridazin-3-yl)methyl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)17-11-5-4-8-20(9-11)10-12-6-7-13(16)19-18-12/h6-7,11H,4-5,8-10H2,1-3H3,(H,17,21) |
InChI Key |
TUPRNNSAZFTLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


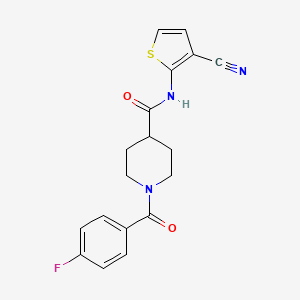
![6-Azaspiro[2.5]oct-1-ene](/img/structure/B13569071.png)
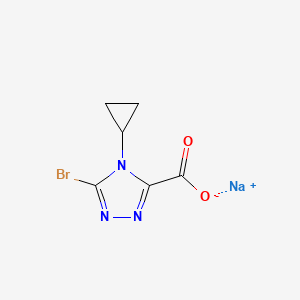
![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13569081.png)
![Methyl 3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13569086.png)

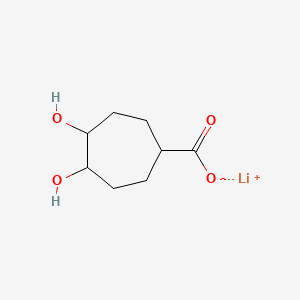
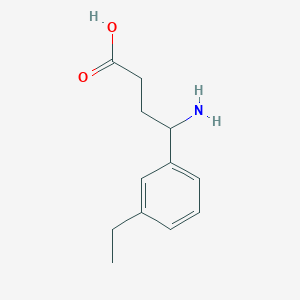
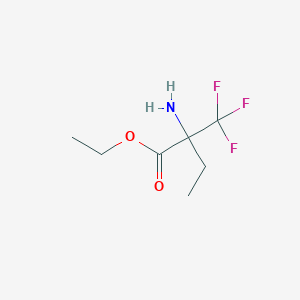
![2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13569111.png)
